![molecular formula C18H24N4O4S2 B14007082 4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide CAS No. 7467-65-4](/img/structure/B14007082.png)
4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both sulfonamide and amine functional groups, making it a versatile molecule in chemical synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.
Applications De Recherche Scientifique
4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(4-aminophenyl)benzenesulfonamide
- 4-amino-N-(4-nitrophenyl)benzenesulfonamide
- 4-amino-N-(4-methoxybenzoyl)benzenesulfonamide
Uniqueness
4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is unique due to its combination of sulfonamide and cyclohexylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7467-65-4 |
|---|---|
Formule moléculaire |
C18H24N4O4S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N4O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-4,9-12,15-16,21-22H,5-8,19-20H2 |
Clé InChI |
TZLRGLGZOPOPSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N)NS(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


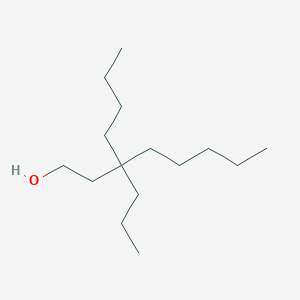
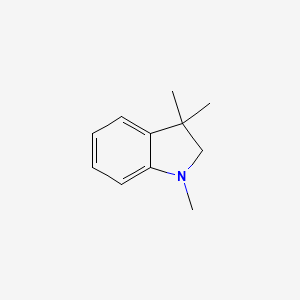
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)

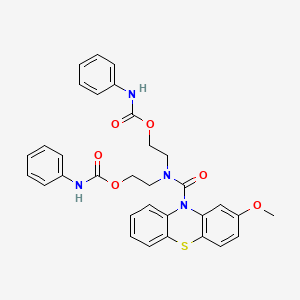
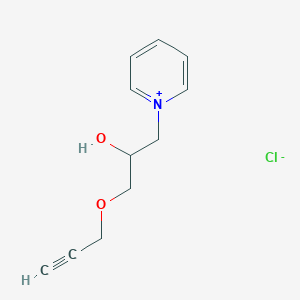

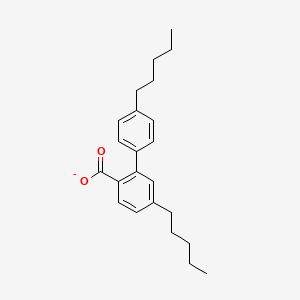


![4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B14007053.png)
